molecular formula C6H15O3PS B046640 O,O,O-Triethyl phosphorothioate CAS No. 126-68-1

O,O,O-Triethyl phosphorothioate

Cat. No.: B046640
CAS No.: 126-68-1
M. Wt: 198.22 g/mol
InChI Key: QTPJMTACJMLPLL-UHFFFAOYSA-N
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Description

O,O,O-Triethyl phosphorothioate is an organophosphorus compound with the molecular formula C6H15O3PS. It is known for its characteristic odor and is typically found as a colorless liquid. This compound is used in various industrial applications, including as a plasticizer, lubricant additive, antifoam agent, and hydraulic fluid .

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O,O-Triethyl phosphorothioate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with sulfur and triethylamine under microwave irradiation. This method yields triethylammonium O,O’-diethyl thiophosphate, which can be further processed to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thiophosphate salts. The process typically includes the reaction of diethyl phosphite with sulfur and a base, such as triethylamine, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

O,O,O-Triethyl phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphorothioic acid derivatives, phosphine derivatives, and various substituted phosphorothioates .

Scientific Research Applications

O,O,O-Triethyl phosphorothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: This compound is studied for its potential effects on biological systems, including its role as a cholinesterase inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of pesticides, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • O,O,O-Triethyl thiophosphate
  • O,O,O-Triethyl phosphorothionate
  • O,O,O-Triethyl phosphorothioic acid

Uniqueness

O,O,O-Triethyl phosphorothioate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for specific industrial and research applications. Its ability to act as a cholinesterase inhibitor also sets it apart from other organophosphorus compounds .

Properties

IUPAC Name

triethoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPJMTACJMLPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059567
Record name O,O,O-Triethyl phosphorothioate
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-68-1
Record name O,O′,O′′-Triethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-68-1
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Record name O,O,O-Triethyl phosphorothioate
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Record name Triethyl thiophosphate
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Record name O,O,O-Triethyl phosphorothioate
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Record name O,O,O-triethyl phosphorothioate
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Record name O,O,O-Triethyl phosphorothioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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